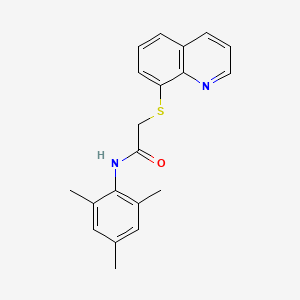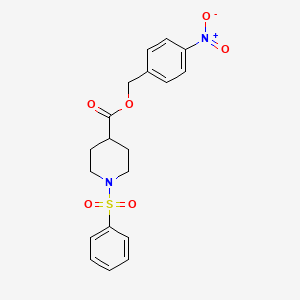
(4Z)-4-(4-chlorobenzylidene)-2-(2,4-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-1-(2,4-DICHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-1-(2,4-DICHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization . These steps lead to the formation of the desired pyrazolone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-1-(2,4-DICHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-1-(2,4-DICHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-1-(2,4-DICHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-Thiadiazole-2-Sulfonamide Derivatives: These compounds share structural similarities and have been studied for their antiviral and antimicrobial activities.
Indole Derivatives: These compounds also exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
4-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-1-(2,4-DICHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE is unique due to its specific chemical structure, which imparts distinct physical and chemical properties
Properties
Molecular Formula |
C17H11Cl3N2O |
|---|---|
Molecular Weight |
365.6 g/mol |
IUPAC Name |
(4Z)-4-[(4-chlorophenyl)methylidene]-2-(2,4-dichlorophenyl)-5-methylpyrazol-3-one |
InChI |
InChI=1S/C17H11Cl3N2O/c1-10-14(8-11-2-4-12(18)5-3-11)17(23)22(21-10)16-7-6-13(19)9-15(16)20/h2-9H,1H3/b14-8- |
InChI Key |
RNNKWBSPCKWJGI-ZSOIEALJSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11100223.png)
![N-(3-{[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)heptanamide](/img/structure/B11100231.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-butoxyphenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11100235.png)

![2-(2-bromo-4-methoxyphenoxy)-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11100257.png)

![2,4-dichloro-N'-[(1E)-pentylidene]benzohydrazide](/img/structure/B11100278.png)
![5-{(E)-[(4-hydroxyphenyl)imino]methyl}-2-methoxyphenol](/img/structure/B11100283.png)
![methyl 4-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate](/img/structure/B11100292.png)
![N'-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B11100298.png)
![9,9a-dihydro-4aH-[1,3]dithiolo[4,5-b]indeno[1,2-e][1,4]dithiin-2-one](/img/structure/B11100299.png)
![6-[(2Z)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11100306.png)
![4,6,12,14-tetraethyl-2,8,10,16-tetraoxa-5λ6,13λ6-dithia-4,6,12,14-tetrazatetracyclo[7.7.0.03,7.011,15]hexadecane 5,5,13,13-tetraoxide](/img/structure/B11100310.png)
